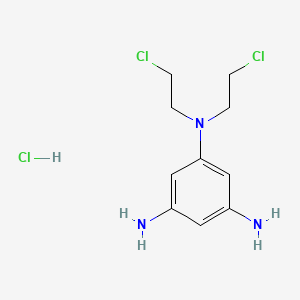
2,4,6-Trinitrophenol--5-methyl-7,8-dihydroquinoline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline typically involves the nitration of phenol to produce 2,4,6-Trinitrophenol, followed by a coupling reaction with 5-methyl-7,8-dihydroquinoline. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the coupling reaction may involve the use of a base such as sodium hydroxide to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with additional steps to ensure purity and safety. This may include recrystallization and purification processes to remove any impurities and stabilize the compound for storage and use.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized further under strong oxidizing conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of more highly nitrated phenols or quinones.
Reduction: Formation of 2,4,6-triaminophenol derivatives.
Substitution: Formation of various substituted phenols or quinolines depending on the substituent used.
Scientific Research Applications
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-Trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in industrial applications.
5-Methyl-7,8-dihydroquinoline: Studied for its biological activity and potential therapeutic applications.
Uniqueness
2,4,6-Trinitrophenol–5-methyl-7,8-dihydroquinoline is unique due to its combination of explosive and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .
Properties
CAS No. |
60499-14-1 |
|---|---|
Molecular Formula |
C16H14N4O7 |
Molecular Weight |
374.30 g/mol |
IUPAC Name |
5-methyl-7,8-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-4-2-6-10-9(8)5-3-7-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5,7H,2,6H2,1H3;1-2,10H |
InChI Key |
SHQBFLNQHPZOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
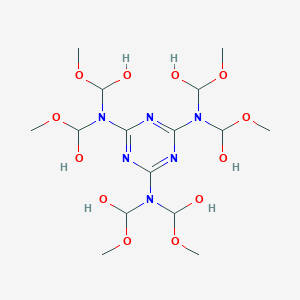
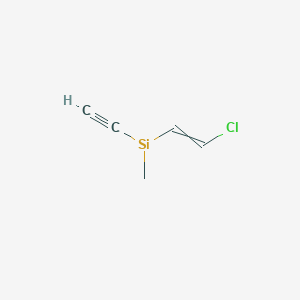
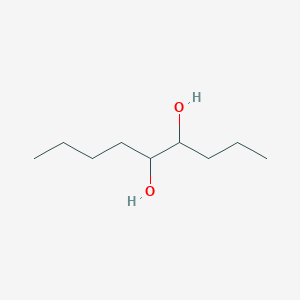
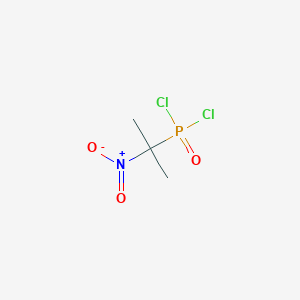
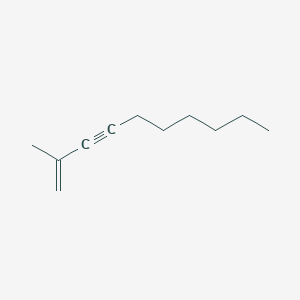
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
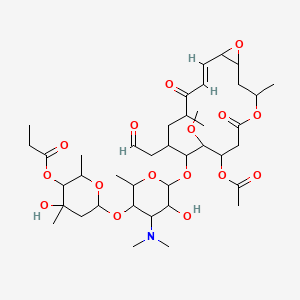

![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
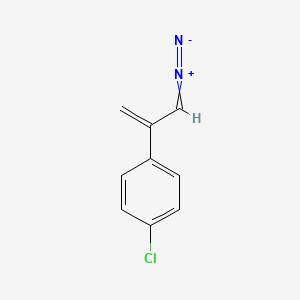
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
